molecular formula C10H11NO2 B8510686 4-hydroxy-1-N-(beta-hydroxyethyl)indole

4-hydroxy-1-N-(beta-hydroxyethyl)indole

Cat. No. B8510686
M. Wt: 177.20 g/mol
InChI Key: XYALCRZTZJUWNZ-UHFFFAOYSA-N
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Patent
US05869692

Procedure details

15 g of palladium on carbon at 5% by weight and containing 50% of water were added to a solution of 25 g of 4-oxo-4,5,6,7-tetrahydro-1-N-(β-hydroxyethyl)indole, obtained in the preceding stage, in 300 cm3 of diglyme. The temperature of the mixture was raised and maintained at 162° C. for 10 hours. The mixture was then allowed to return to a temperature of 40° C. and then the catalyst was filtered off. The solvents were then removed under vacuum until 21.4 g of crude product were obtained which were taken up in a mixture of 30 cm3 of dichloromethane and 200 cm3 of petroleum ether. The crystals obtained were drained, washed with petroleum ether and then dried under vacuum over phosphorus pentoxide. 11 g of 4-hydroxy-1-N-(β-hydroxyethyl)indole were obtained whose elemental analysis, calculated for C10H11NO2, was:
Name
4-oxo-4,5,6,7-tetrahydro-1-N-(β-hydroxyethyl)indole
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[O:2]=[C:3]1[CH2:11][CH2:10][CH2:9][C:8]2[N:7]([CH2:12][CH2:13][OH:14])[CH:6]=[CH:5][C:4]1=2>[Pd].COCCOCCOC.ClCCl>[OH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][N:7]2[CH2:12][CH2:13][OH:14]

Inputs

Step One
Name
4-oxo-4,5,6,7-tetrahydro-1-N-(β-hydroxyethyl)indole
Quantity
25 g
Type
reactant
Smiles
O=C1C=2C=CN(C2CCC1)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
15 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
COCCOCCOC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
petroleum ether
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
162 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the mixture was raised
CUSTOM
Type
CUSTOM
Details
to return to a temperature of 40° C.
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
The solvents were then removed under vacuum until 21.4 g of crude product
CUSTOM
Type
CUSTOM
Details
were obtained which
CUSTOM
Type
CUSTOM
Details
The crystals obtained
WASH
Type
WASH
Details
washed with petroleum ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum over phosphorus pentoxide

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C=CN(C2=CC=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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